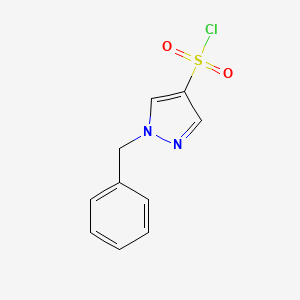

1-benzyl-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1-benzylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMRBJPAOYCPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153041-98-5 | |

| Record name | 1-benzyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Compounds containing pyrazole structures and sulfonamide groups have shown potential for treating infections caused by certain strains of leishmania.

Mode of Action

It is known that the benzylic position in the compound can undergo various reactions, including free radical bromination and nucleophilic substitution. The compound may also interact with its targets through strong H-bonding interactions.

Biochemical Pathways

It is known that the compound can participate in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Pharmacokinetics

The compound’s molecular weight is 25671, which could influence its pharmacokinetic properties.

Biological Activity

1-benzyl-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its sulfonyl chloride functional group, which is known to be reactive and can participate in various chemical reactions, including nucleophilic substitutions. This reactivity is significant for its biological applications.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer activity. A study highlighted that compounds within this class can inhibit key enzymes involved in cancer cell proliferation, particularly targeting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation. Specifically, this compound was identified as a CDK2 inhibitor, showing potential in cancer therapy .

The mechanism by which this compound exerts its effects primarily involves the inhibition of CDK2 activity. By binding to the ATP-binding site of CDK2, it disrupts the kinase activity necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives have shown significant COX-2 inhibitory activity, with some variants demonstrating comparable effectiveness to established anti-inflammatory drugs like diclofenac. The anti-inflammatory potential of this compound suggests it could be beneficial in treating inflammatory diseases .

Study on Anticancer Efficacy

A notable study evaluated the efficacy of this compound in a mouse xenograft model. Results indicated a substantial reduction in tumor growth when treated with this compound compared to control groups. The study highlighted its ability to induce apoptosis in tumor cells through the downregulation of CDK2 activity .

In vitro Studies on COX Inhibition

In vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against COX-2, indicating strong inhibitory potential. This positions it as a candidate for further development as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in substitution reactions allows for the formation of sulfonamide derivatives, sulfonate esters, and other functionalized products. For example, when reacted with amines, it produces sulfonamide derivatives that are crucial in drug development .

Medicinal Chemistry

In medicinal chemistry, 1-benzyl-1H-pyrazole-4-sulfonyl chloride is investigated for its potential as a scaffold for designing enzyme inhibitors and receptor modulators. Studies have shown that derivatives of this compound exhibit significant biological activity, including anti-inflammatory effects. For instance, certain derivatives have demonstrated selective inhibition of COX-2 enzymes, making them promising candidates for anti-inflammatory drugs .

Case Study: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and evaluated for their COX-2 inhibitory activity. Compounds derived from this compound showed IC₅₀ values ranging from 0.02 to 0.04 μM, indicating potent anti-inflammatory properties superior to traditional NSAIDs like celecoxib .

Biological Applications

The compound is also employed in biological research for modifying biomolecules to study biological processes. Its reactivity allows researchers to attach various functional groups to biomolecules, facilitating investigations into enzyme mechanisms and cellular signaling pathways .

In industrial settings, this compound is utilized in the production of specialty chemicals with specific properties tailored for various applications. The compound's ability to undergo controlled reactions makes it ideal for large-scale synthesis processes in pharmaceutical manufacturing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes substitution with nucleophiles, forming sulfonamides, sulfonate esters, and sulfonothioates. Key findings from controlled studies include:

Reaction with Amines

Primary and secondary amines react efficiently under mild conditions. A study demonstrated the synthesis of N-phenethyl-1H-pyrazole-4-sulfonamide derivatives using 2-phenylethylamine derivatives (Table 1) .

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | THF | 36 | 0 |

| NaH | DMF | 12 | 55 |

| KOtBu | THF | 16 | 78 |

Optimal conditions: Potassium tert-butoxide in THF yielded 78% product .

Reaction with Alcohols and Thiols

Though less documented, analogous reactions with alcohols (forming sulfonate esters) and thiols (forming sulfonothioates) follow similar mechanisms, typically requiring aprotic solvents and catalytic bases.

Reaction Mechanism

The electrophilic sulfur atom in the sulfonyl chloride group attracts nucleophiles, leading to a two-step process:

-

Nucleophilic attack at the sulfur center.

This mechanism is consistent with observed kinetics, where electron-donating groups on the pyrazole ring enhance reactivity by stabilizing the transition state.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

Solvent Effects

-

THF : Preferred for amine reactions due to its polarity and ability to stabilize intermediates.

-

DMF : Accelerates reactions but may promote side reactions at elevated temperatures .

Base Selection

-

KOtBu : Superior in deprotonating amines, enhancing nucleophilicity.

Antiproliferative Sulfonamide Derivatives

A 2023 study synthesized 19 derivatives using 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and phenethylamines . Notable examples:

| Compound | Substituent | Yield (%) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| MR-S1-13 | 4-Fluorophenyl | 71 | 0.89 (MIA PaCa-2) |

| MR-S1-5 | 3-Nitrophenyl | 41 | 1.12 (MIA PaCa-2) |

Key finding: Electron-withdrawing substituents (e.g., -NO₂) slightly reduced yields but enhanced bioactivity .

Industrial-Scale Production

Continuous flow reactors improve efficiency by maintaining precise temperature control (0–5°C) and reducing decomposition . Typical protocols use chlorosulfonic acid in dichloromethane, achieving >90% conversion.

Stability and Handling Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity :

- Benzyl vs. Methyl : The benzyl group in this compound confers greater lipophilicity compared to the methyl analog, making it more suitable for penetrating lipid membranes in drug delivery .

- Fluorinated Derivatives : The 2-fluorophenyl and 3-fluoro-4-pyrazole benzene analogs exhibit enhanced electronic effects, improving stability in electrophilic environments .

Solubility and Polarity: The oxolan-3-yl substituent introduces an ether oxygen, increasing polarity and solubility in aqueous or methanol-based systems (e.g., electrochemical sensors, as seen in potassium chloride/methanol calibrations ).

Steric and Kinetic Considerations :

- Bulky substituents like butyl or benzyl may slow sulfonation reactions due to steric hindrance, whereas smaller groups (e.g., methyl) facilitate faster kinetics .

Applications :

Preparation Methods

Primary Synthetic Route: Sulfonation of 1-Benzyl-1H-pyrazole

The most established method for preparing 1-benzyl-1H-pyrazole-4-sulfonyl chloride involves the direct sulfonation of 1-benzyl-1H-pyrazole using chlorosulfonic acid under controlled conditions:

- Reagents :

- 1-Benzyl-1H-pyrazole (starting material)

- Chlorosulfonic acid (sulfonating agent)

- Conditions :

- Temperature: 0–5°C to control exothermic reaction

- Atmosphere: Inert (nitrogen or argon) to prevent moisture-induced hydrolysis

- Reaction time: Typically 1–4 hours depending on scale and temperature control

- Workup :

- Quenching with ice-water to hydrolyze excess chlorosulfonic acid

- Extraction with organic solvents such as dichloromethane

- Purification via recrystallization (e.g., dichloromethane/hexane) or silica gel column chromatography (ethyl acetate/hexane eluent)

- Yields :

- Typically 65–80%, depending on reaction scale and purity of starting materials

This method is widely reported and considered reliable for laboratory and pilot-scale synthesis.

Alternative Synthetic Approaches

While direct sulfonation is predominant, other methods reported in the literature include:

- Cyclocondensation followed by Sulfonylation :

- Pyrazole rings can be constructed via cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazines (Knorr synthesis).

- Subsequent sulfonylation of the pyrazole intermediate with sulfonyl chlorides or chlorosulfonic acid under mild conditions introduces the sulfonyl chloride group at the 4-position.

- This approach allows flexibility in introducing substituents on the pyrazole ring before sulfonyl chloride installation.

- Reaction of Pyrazole Derivatives with Sulfonyl Chlorides :

- Pre-formed pyrazole derivatives bearing benzyl groups can be reacted with sulfonyl chlorides under controlled temperature and solvent conditions (e.g., tetrahydrofuran or ethyl acetate at 0–25°C) to yield the target sulfonyl chloride.

- Reaction times vary from 1 to 4 hours, with yields influenced by steric and electronic factors.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–5°C (sulfonation), 0–25°C (alternative methods) | Low temperature controls exothermic reactions and side-products |

| Solvents | Dichloromethane, tetrahydrofuran, ethyl acetate | Aprotic solvents preferred to minimize hydrolysis |

| Atmosphere | Inert (N2 or Ar) | Prevents moisture-induced hydrolysis |

| Reaction Time | 1–4 hours | Dependent on scale and reagent addition rate |

| Purification | Recrystallization, column chromatography | Ensures high purity for downstream applications |

| Yield | 65–80% | Optimized by slow addition of chlorosulfonic acid and controlled temperature |

Mechanistic Insights

- The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions.

- The sulfonation mechanism involves electrophilic attack of chlorosulfonic acid on the pyrazole ring at the 4-position, facilitated by the electron-rich nitrogen atoms and stabilized by the benzyl group at N1.

- The benzyl substituent stabilizes the pyrazole ring, reducing side reactions such as ring opening or over-sulfonation.

Analytical and Purity Validation Methods

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress.

- High-Performance Liquid Chromatography (HPLC) : Confirms purity, typically using C18 columns with acetonitrile/water mobile phases.

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR shows pyrazole protons at δ 7.8–8.2 ppm.

- ^13C NMR confirms aromatic and sulfonyl carbon environments.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Characteristic S=O stretching bands at 1360–1380 cm⁻¹.

- Elemental Analysis : Confirms C, H, N, S, Cl content consistent with molecular formula.

Scale-Up and Industrial Considerations

- Continuous Flow Reactors : Employed to improve heat dissipation and mixing, reducing side products like sulfonic acids formed by hydrolysis.

- Stoichiometric Control : Using 1.2–1.5 equivalents of chlorosulfonic acid with slow addition rates (e.g., 0.1 mL/min) enhances conversion efficiency.

- Quenching and Extraction : Rapid quenching with ice-water followed by organic extraction minimizes decomposition and improves yield.

Comparative Notes on Similar Compounds

| Feature | This compound | 1-Benzyl-1H-pyrazole-3-sulfonyl chloride (isomer) |

|---|---|---|

| Sulfonyl chloride position | 4-position on pyrazole | 3-position on pyrazole |

| Molecular weight | 256.71 g/mol | ~244.71 g/mol |

| Synthetic complexity | Moderate, direct sulfonation preferred | Similar methods, but positional isomerism affects reactivity |

| Applications | Sulfonamide synthesis, medicinal chemistry | Similar but distinct biological activity profiles |

The 4-position sulfonyl chloride is more commonly targeted for synthesis due to favorable reactivity and stability profiles.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct sulfonation | 1-Benzyl-1H-pyrazole + chlorosulfonic acid, 0–5°C, inert atmosphere | 65–80 | Straightforward, scalable | Requires careful temperature control and moisture exclusion |

| Cyclocondensation + sulfonylation | 1,3-dicarbonyl + hydrazine → pyrazole, then sulfonyl chloride introduction | Variable | Allows substitution flexibility | Multi-step, longer synthesis time |

| Pyrazole derivative + sulfonyl chloride | Preformed pyrazole + sulfonyl chloride, 0–25°C, aprotic solvent | Moderate | Mild conditions | Sensitive to steric hindrance and electronic effects |

Q & A

Q. Why do mass spectrometry (MS) results sometimes show unexpected adducts?

- Methodological Answer: Sodium or potassium adducts ([M+Na], [M+K]) are common in ESI-MS. Use ammonium acetate buffer to suppress adduct formation. For MALDI-TOF, matrix selection (e.g., α-cyano-4-hydroxycinnamic acid) reduces fragmentation .

Safety and Handling

Q. What precautions are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.